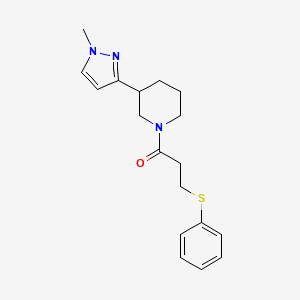
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPP, and it is a synthetic chemical that belongs to the family of piperidine derivatives.
Scientific Research Applications
Synthesis and Characterization
- Novel pyrazole derivatives, including those structurally related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one," have been synthesized using microwave irradiation. These compounds are characterized by their potential antibacterial, antituberculosis, and antimalarial activities. The process involves a one-pot three-component cyclocondensation reaction, highlighting the compound's versatility in generating a combinatorial library of fused pyran derivatives (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- The antimicrobial activities of similar compounds have been extensively studied. For instance, a multicomponent cyclocondensation reaction developed a library of polyhydroquinoline scaffolds incorporating phenylthio pyrazole moieties. These compounds exhibited significant antibacterial, antitubercular, and antimalarial activities. Their synthesis is achieved in good yields, and their biological activities are evaluated in vitro, demonstrating their potential as therapeutic agents (Sapariya, Vaghasiya, Thummar, Kamani, Patel, Thakor, Thakkar, Ray, & Raval, 2017).
Antitumor Activity
- Pyrimidinyl pyrazole derivatives structurally related to the query compound have shown potent cytotoxicity and antitumor activity against several tumor cell lines. These findings highlight the compound's relevance in cancer research, providing a foundation for developing new therapeutic agents (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Antimicrobial Activity
- The synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives have shown variable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This variability suggests that the antimicrobial efficacy is highly dependent on the structural specifics of the Schiff base moiety, demonstrating the importance of structural optimization in developing effective antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-12-9-17(19-20)15-6-5-11-21(14-15)18(22)10-13-23-16-7-3-2-4-8-16/h2-4,7-9,12,15H,5-6,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWZSSQPGMBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

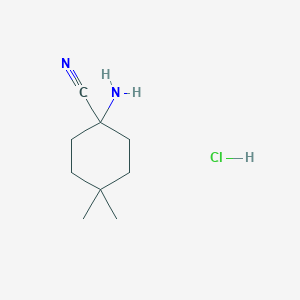
![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)
![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)

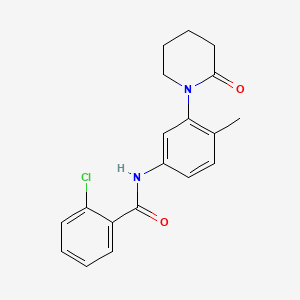
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)
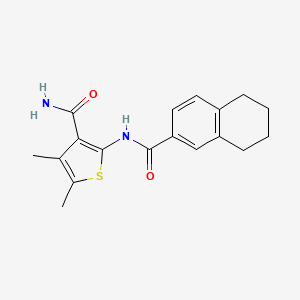
![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)
![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)
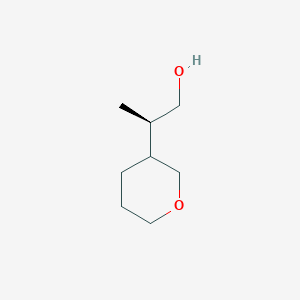
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)